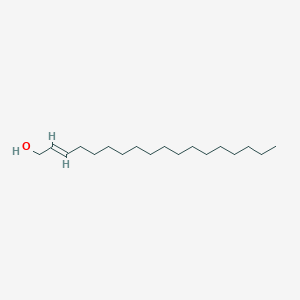

(E)-2-Octadecenol

概要

説明

Synthesis Analysis

This involves the study of how the compound is synthesized. It includes the reactants used, the conditions required, and the yield of the reaction .Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and the presence of any functional groups .Chemical Reactions Analysis

This involves understanding the reactions that the compound undergoes. It includes its reactivity, the products formed in the reactions, and the conditions required for the reactions .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and specific heat capacity. Chemical properties might include acidity or basicity, oxidizing or reducing behavior, and types of reactions it undergoes .科学的研究の応用

Air/Water Interface Studies

- Surface Chemistry : (E)-2-Octadecenol has been studied for its behavior at the air/water interface. Gericke and Huehnerfuss (1995) investigated long-chain E- and Z-oriented fatty acids, esters, and alcohols, including compounds similar to (E)-2-Octadecenol, at this interface using infrared spectroscopy. Their research provides insights into the molecular arrangements and reactions of these compounds in different environments (Gericke & Huehnerfuss, 1995).

Brain and Nervous System Research

- Neurobiology : Research by Su and Schmid (1972) on long-chain polyunsaturated alcohols, which include (E)-2-Octadecenol analogues, highlights their metabolism in the myelinating brain. This research aids in understanding the role of these compounds in brain development and function (Su & Schmid, 1972).

Corrosion Inhibition

- Industrial Applications : (E)-2-Octadecenol and similar compounds have been studied for their effectiveness as corrosion inhibitors. Desimone et al. (2011) explored the use of N-[2-[(2-aminoethyl) amino] ethyl]-9-octadecenamide as a corrosion inhibitor, demonstrating the potential for (E)-2-Octadecenol in protective coatings (Desimone et al., 2011).

Insect Pheromones

- Entomology : The role of (E)-2-Octadecenol in insect communication has been explored. Butler and McDonough (1981) studied the evaporation rates of alcohol sex pheromones from natural rubber septa, including compounds similar to (E)-2-Octadecenol, which is crucial for understanding insect behavior and pest control strategies (Butler & McDonough, 1981).

Bioconversion and Metabolism

- Biochemical Processes : Hou et al. (1991) discovered a novel compound, 7,10-dihydroxy-8(E)-octadecenoic acid, produced from oleic acid by bacterial strain PR3. This research sheds light on the bioconversion processes involving (E)-2-Octadecenol and its derivatives (Hou et al., 1991).

Pharmaceutical Research

- Drug Development : The cytotoxic activity of chiral (E)-13-hydroxy-10-oxo-11-octadecenoic acid, a related compound, has been evaluated by Hayashi et al. (1998), indicating the potential medicinal applications of (E)-2-Octadecenol derivatives in cancer treatment (Hayashi et al., 1998).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(E)-octadec-2-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h16-17,19H,2-15,18H2,1H3/b17-16+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMNAESABLXLQEY-WUKNDPDISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC=CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCC/C=C/CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101016942 | |

| Record name | 2-Octadecen-1-ol, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101016942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-Octadecenol | |

CAS RN |

41207-34-5 | |

| Record name | 2-Octadecen-1-ol, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101016942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6,7,8-Tetrahydrocyclohepta[b]pyridin-9-one](/img/structure/B3265795.png)

![Ethanol, 2,2'-[1,3-propanediylbis(sulfonyl)]bis-](/img/structure/B3265838.png)